N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide
Description
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide is a benzamide derivative featuring a 1,3-thiazole core substituted with ethyl and phenyl groups at positions 5 and 4, respectively, and a 2,6-dimethoxybenzamide moiety at position 2. The 2,6-dimethoxybenzamide group is a recurring motif in cellulose biosynthesis inhibitors (CBIs) like Isoxaben, while the thiazole ring is common in bioactive molecules targeting enzymatic pathways .
Properties
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-4-16-18(13-9-6-5-7-10-13)21-20(26-16)22-19(23)17-14(24-2)11-8-12-15(17)25-3/h5-12H,4H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJGLVNUTHICBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)C2=C(C=CC=C2OC)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361688 | |
| Record name | STK096898 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606922-63-8 | |
| Record name | STK096898 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The ethyl and phenyl groups are introduced through substitution reactions at the 5- and 4-positions of the thiazole ring, respectively.
Coupling with 2,6-dimethoxybenzamide: The final step involves coupling the substituted thiazole with 2,6-dimethoxybenzamide under appropriate reaction conditions, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive thiazole derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares key structural features, physicochemical properties, and biological activities of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide with related compounds:
Key Structural Differences and Implications
- Heterocyclic Core: The thiazole core in the target compound contrasts with Isoxaben’s isoxazole and ’s thiadiazole derivatives. Thiadiazole derivatives (e.g., compounds 6, 8a) exhibit planar structures conducive to π-π stacking in enzyme active sites but may lack the steric bulk of the ethyl/phenyl substituents in the target compound .
Substituent Effects :
- The 2,6-dimethoxybenzamide group in both the target compound and Isoxaben suggests a shared mechanism of action, possibly binding to cellulose synthase or kinase domains. However, Isoxaben’s 1-ethyl-1-methylpropyl group enhances hydrophobicity, improving soil adsorption in herbicidal applications .
- Fluorine or chlorine substituents (e.g., ’s compound) increase electronegativity and binding affinity in kinase inhibitors but may reduce solubility .
Biological Activity
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, characterization, and biological effects, particularly focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5-ethyl-4-phenylthiazole with 2,6-dimethoxybenzoic acid derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.
Table 1: Characterization Data
| Technique | Observations |
|---|---|
| 1H-NMR | Chemical shifts indicating functional groups. |
| 13C-NMR | Signals corresponding to carbon environments. |
| Mass Spectrometry | Molecular ion peak consistent with expected molecular weight. |
Biological Activity
The biological activity of this compound has been explored in various studies. Notable findings include:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
The compound has also shown antimicrobial activity against a range of pathogens. Studies suggest that it disrupts bacterial cell membranes and inhibits essential metabolic pathways.
Case Studies
- Anticancer Efficacy : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to activate caspase pathways leading to apoptosis.
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer metabolism.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
